3,4-Methylenedioxyphenethyl isocyanate
Description
Contextualization within Isocyanate Chemistry
The chemistry of 3,4-Methylenedioxyphenethyl isocyanate is fundamentally governed by the isocyanate functional group (–N=C=O). Isocyanates are a class of organic compounds known for their high reactivity, acting as potent electrophiles. wikipedia.org This reactivity stems from the electron-deficient carbon atom double-bonded to both nitrogen and oxygen.
The primary reaction pathway for isocyanates involves nucleophilic addition to the carbon-nitrogen double bond. wikipedia.org They readily react with a variety of nucleophiles, such as alcohols, amines, and water. youtube.com
Reaction with Alcohols: Forms a urethane (B1682113) linkage. wikipedia.org
Reaction with Amines: Produces a urea (B33335) derivative. wikipedia.org
Reaction with Water: Leads to the formation of an unstable carbamic acid, which decomposes to yield a primary amine and carbon dioxide. wikipedia.org
This versatile reactivity is the cornerstone of polyurethane chemistry, where diisocyanates or polyisocyanates are reacted with polyols to create a vast range of polymeric materials used in foams, coatings, adhesives, and elastomers. nih.govepa.govmdpi.com this compound, as a monofunctional isocyanate, serves as a model compound for these reactions and as a building block for introducing its specific molecular scaffold into larger structures.
Significance in Contemporary Organic Synthesis and Materials Science
The significance of this compound in contemporary research lies in its role as a versatile synthetic intermediate. The isocyanate group provides a reactive handle for covalently attaching the 3,4-methylenedioxyphenethyl moiety to various substrates.
In organic synthesis , this compound can be used to build more complex molecules. The 3,4-methylenedioxyphenyl group is a structural feature found in numerous natural products and pharmacologically active compounds. wikipedia.org Therefore, the isocyanate derivative is a useful reagent for chemists aiming to synthesize novel derivatives for pharmaceutical and medicinal chemistry research. Its ability to participate in multicomponent reactions further expands its utility, allowing for the efficient construction of diverse molecular architectures. nih.gov
In materials science , isocyanates are fundamental to the production of polyurethanes. wikipedia.org While diisocyanates are used for polymerization, monofunctional isocyanates like this compound can be used to modify polymer chains or surfaces. For example, it can be grafted onto polymer backbones containing hydroxyl or amine groups to alter the material's properties, such as surface energy, biocompatibility, or thermal stability. This makes it a compound of interest for developing advanced functional materials, specialty coatings, and adhesives. epa.govwikipedia.org
Structural Classification and Nomenclature within the Methylenedioxyphenethylamine Class
This compound belongs to the broader chemical class of substituted methylenedioxyphenethylamines (MDxx). wikipedia.org This class is characterized by a phenethylamine (B48288) core structure where the phenyl ring is substituted at the 3 and 4 positions with a methylenedioxy group (–O–CH₂–O–).
The parent compound of this specific isocyanate is 3,4-Methylenedioxyphenethylamine (MDPEA), also known as homopiperonylamine. wikipedia.orggoogle.com this compound is a direct derivative of MDPEA, where the terminal primary amine group (–NH₂) has been converted to an isocyanate group (–N=C=O).
The nomenclature can be deconstructed as follows:
3,4-Methylenedioxy: Refers to the acetal (B89532) group attached to the 3rd and 4th carbons of the phenyl ring.
Phenethyl: Describes the phenyl ring connected to a two-carbon (ethyl) chain.
Isocyanate: Indicates the –N=C=O functional group attached to the end of the ethyl chain.
This structural classification places it within a family of compounds investigated for a range of chemical and biological applications. wikipedia.orgnih.gov
Chemical and Physical Properties
The properties of this compound and its parent amine are detailed below.
| Property | Value |
|---|---|
| CAS Number | 62334-09-2 |
| Molecular Formula | C₁₀H₉NO₃ |
| Molecular Weight | 191.18 g/mol |
| Property | Value |
|---|---|
| CAS Number | 1484-85-1 |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(2-isocyanatoethyl)-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-6-11-4-3-8-1-2-9-10(5-8)14-7-13-9/h1-2,5H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNWWZBYKGUQPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403081 | |
| Record name | 3,4-Methylenedioxyphenethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62334-09-2 | |
| Record name | 3,4-Methylenedioxyphenethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-isocyanatoethyl)-2H-1,3-benzodioxole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3,4 Methylenedioxyphenethyl Isocyanate
Phosgene-Based Synthetic Routes and Historical Perspectives
The most traditional and industrially established method for producing isocyanates is through the reaction of a primary amine with phosgene (B1210022) (COCl₂). wikipedia.orgresearchgate.net This process, known as phosgenation, has been the cornerstone of isocyanate production for decades due to its efficiency and high yields. nih.govgoogle.com In the context of 3,4-Methylenedioxyphenethyl isocyanate, the synthesis would involve the direct reaction of 3,4-Methylenedioxyphenethylamine with phosgene. wikipedia.org
The reaction typically proceeds in two stages:
Cold Phosgenation: The amine reacts with phosgene at low temperatures (from -20°C to 0°C) to form an intermediate carbamoyl (B1232498) chloride. google.com
Hot Phosgenation: The reaction mixture is then heated, causing the carbamoyl chloride to eliminate hydrogen chloride (HCl) to yield the final isocyanate. wikipedia.orggoogle.com
R-NH₂ + COCl₂ → R-NHCOCl + HCl R-NHCOCl → R-NCO + HCl
Historically, phosgenation processes have been categorized into liquid-phase and gas-phase methods. nih.gov The liquid-phase method is suitable for amines with high boiling points and is widely used for major industrial isocyanates. acs.org While effective, the extreme toxicity of phosgene and the corrosive nature of the HCl byproduct have spurred significant research into safer synthetic alternatives. nih.govnwo.nl
Phosgene-Free and In Situ Isocyanate Generation Approaches
Growing safety and environmental concerns have driven the development of phosgene-free synthetic routes. nih.govresearchgate.net These methods avoid the direct handling of phosgene by utilizing alternative reagents to generate the isocyanate group. Many of these approaches involve the synthesis of a carbamate (B1207046) intermediate, which is then thermally decomposed to produce the isocyanate. nih.govacs.org
The Curtius rearrangement is a versatile and widely used phosgene-free method for converting carboxylic acids into isocyanates. nih.govwikipedia.org This thermal or photochemical decomposition of an acyl azide (B81097) proceeds with the loss of nitrogen gas to form the isocyanate intermediate. wikipedia.orgorganic-chemistry.org A key advantage is the complete retention of the stereochemistry of the migrating group. wikipedia.org
For the synthesis of this compound, the process would begin with the corresponding carboxylic acid, 3-(3,4-methylenedioxyphenyl)propanoic acid. The steps are as follows:
Acyl Azide Formation: The carboxylic acid is converted into an acyl azide. This can be achieved by reacting an activated form of the acid (like an acid chloride) with an azide salt (e.g., sodium azide) or by using reagents like diphenylphosphoryl azide (DPPA). nrochemistry.comnih.gov
Rearrangement: The acyl azide is heated, causing it to rearrange into the isocyanate with the liberation of nitrogen gas. nih.govwikipedia.org
This pathway is considered more sustainable as it avoids highly toxic reagents and often proceeds under mild conditions. nih.gov The resulting isocyanate can be trapped by various nucleophiles (alcohols, amines) or isolated if the reaction is performed in an inert solvent. nrochemistry.com
Carbonylation reactions, which introduce a carbonyl group into a molecule, offer another significant phosgene-free route to isocyanates. These methods typically use carbon monoxide (CO) or other carbonyl sources. researchgate.netresearchgate.net
Reductive Carbonylation of Nitro Compounds: This approach can synthesize isocyanates directly from nitro compounds. acs.orgresearchgate.net For the target molecule, this would involve the reductive carbonylation of 1-(2-nitroethyl)-3,4-methylenedioxybenzene. Transition metal catalysts, particularly those based on palladium, are often required to facilitate this transformation and prevent side reactions. wikipedia.orgresearchgate.net
Oxidative Carbonylation of Amines: Primary amines can be converted to isocyanates through oxidative carbonylation. researchgate.netresearchgate.net This method would utilize 3,4-Methylenedioxyphenethylamine as the starting material. The reaction is catalyzed by transition metal complexes, such as those of palladium, in the presence of an oxidant and a carbonyl source like CO. researchgate.net
These carbonylation methods are attractive because they can potentially offer more direct routes from readily available starting materials. acs.org
Precursor Synthesis Strategies involving 3,4-Methylenedioxyphenethyl Amine
The availability of the precursor, 3,4-Methylenedioxyphenethylamine (also known as homopiperonylamine or MDPEA), is critical for several synthetic routes, especially phosgenation and oxidative carbonylation. wikipedia.org The synthesis of this amine can be achieved through various established organic chemistry reactions.
A common industrial and laboratory precursor for MDPEA is 3,4-Methylenedioxyphenyl-2-propanone (MDP2P). wikipedia.org From MDP2P, MDPEA can be synthesized via reductive amination. Other significant routes to the precursor amine include:
Reduction of 3,4-(methylenedioxy)phenylacetonitrile. issuu.com
Reduction of 3,4-methylenedioxy-β-nitrostyrene.
Condensation of homopiperonylamine with aldehydes, such as 5-chlorosalicylaldehyde, to form Schiff bases, which indicates the amine's utility as a synthetic building block. google.com
The choice of synthetic route to the precursor often depends on the availability and cost of the starting materials.
Catalytic Advancements in Isocyanate Production
Catalysis plays a pivotal role in modern isocyanate synthesis, particularly in the development of efficient and selective phosgene-free methods. nih.gov
| Synthetic Route | Catalyst Type | Examples | Purpose |
| Reductive Carbonylation | Homogeneous Transition Metal | Palladium (Pd), Rhodium (Rh), Ruthenium (Ru) complexes acs.orgresearchgate.net | To catalyze the carbonylation of nitro compounds. researchgate.net |
| Oxidative Carbonylation | Homogeneous Transition Metal | Palladium (Pd) complexes researchgate.net | To facilitate the oxidative carbonylation of primary amines. researchgate.net |
| Carbamate Decomposition | Single-component Metal Catalysts, Composite Catalysts | Zinc (Zn) compounds, Metal Oxides (e.g., ZnO, Bi₂O₃) nih.govresearchgate.net | To lower the decomposition temperature of carbamates to isocyanates, improving yield and selectivity. nih.gov |
For phosgene-free routes that proceed via a carbamate intermediate, the development of effective catalysts for the thermal decomposition step is crucial. Single-component metal catalysts, especially those involving zinc, are noted for their high activity and cost-effectiveness. nih.govresearchgate.net Composite catalysts can further enhance the yield by optimizing the active metal composition. nih.gov These catalytic systems aim to improve reaction rates and selectivity under milder conditions, making the processes more economically viable and environmentally friendly. researchgate.net
Stereoselective Synthesis Considerations
The compound this compound is achiral, meaning it does not have a stereocenter and cannot exist as different enantiomers. Therefore, stereoselective synthesis is not a consideration for the preparation of the final molecule itself.
However, the principles of stereoselective synthesis would become highly relevant if a chiral center were introduced into the molecule's backbone. For instance, if a methyl group were added at the alpha-position to the isocyanate group, creating α-(3,4-Methylenedioxyphenyl)ethyl isocyanate, the alpha-carbon would become a chiral center. In such a case, achieving a specific stereoisomer would require stereoselective methods.
Key strategies would include:
Stereoselective Amination: Introducing the amine group, the precursor to the isocyanate, in a stereocontrolled manner. nih.gov
Asymmetric Reduction: Using chiral catalysts or reagents to stereoselectively reduce a ketone or imine precursor to the desired chiral amine.
Resolution: Separating a racemic mixture of the precursor amine into its individual enantiomers before converting it to the isocyanate.
While not directly applicable to the title compound, these considerations are fundamental in the synthesis of many structurally related chiral isocyanates used in pharmaceuticals and materials science.
Reactivity and Chemical Transformations of 3,4 Methylenedioxyphenethyl Isocyanate
Reaction with Hydroxyl Compounds: Urethane (B1682113) Formation
The reaction between an isocyanate and a hydroxyl compound (an alcohol or polyol) yields a urethane (also known as a carbamate). wikipedia.orgkuleuven.be This is a cornerstone reaction in polyurethane chemistry. The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. This is typically followed by a proton transfer to the nitrogen atom. mdpi.com For 3,4-Methylenedioxyphenethyl isocyanate, the reaction with an alcohol (R'-OH) proceeds as follows:
Reaction Scheme for Urethane Formation

Polyurethanes are polymers formed by the reaction of di- or polyisocyanates with diols or polyols. mdpi.comnih.gov While this compound is a monofunctional isocyanate, it can react with polyols. In a system containing diisocyanates and polyols, a monofunctional isocyanate like this would act as a chain terminator, controlling the molecular weight of the resulting polymer.
The polymerization process can be carried out in different ways:
One-Shot Method: All reactants (diisocyanate, polyol, chain extender, catalysts) are mixed together simultaneously, leading to a random polymer structure. utwente.nl
Prepolymer Method: A polyol is first reacted with an excess of diisocyanate to form an isocyanate-terminated prepolymer. This prepolymer is then reacted with a chain extender (a diol or diamine) in a second step to form the final high-molecular-weight polymer. utwente.nlgoogle.com
The properties of the resulting polyurethane, such as hardness and flexibility, are determined by the structure of the isocyanate and polyol components. mdpi.com
The formation of urethanes is often catalyzed to achieve practical reaction rates. chemicalia.com Tertiary amines and organometallic compounds are common catalysts. utwente.nlchemicalia.com 1,4-Diazabicyclo[2.2.2]octane (DABCO) is a highly effective tertiary amine catalyst for the reaction between isocyanates and active hydrogen compounds. mdpi.comresearchgate.net
The catalytic mechanism of DABCO involves the formation of a complex with either the isocyanate or the alcohol, which activates it for the reaction. mdpi.commdpi.com The accessible lone pair of electrons on the nitrogen atoms in DABCO allows it to exhibit high catalytic activity. researchgate.net After the urethane bond is formed, the catalyst is released and can participate in the next catalytic cycle. researchgate.net
| Catalyst Type | Example(s) | General Role in Urethane Formation |
| Tertiary Amines | 1,4-Diazabicyclo[2.2.2]octane (DABCO), Triethylamine | Activate the hydroxyl group for nucleophilic attack. mdpi.comresearchgate.net |
| Organometallics | Dibutyltin dilaurate (DBTDL), Tin(II) 2-ethylhexanoate | Activate the isocyanate group, making the carbon more electrophilic. utwente.nlchemicalia.com |
Reaction with Amine Compounds: Urea (B33335) and Polyurea Formation
Isocyanates react readily with primary and secondary amines to form substituted ureas. wikipedia.orgcommonorganicchemistry.com This reaction is generally much faster than the corresponding reaction with alcohols. pcimag.comresearchgate.net The reaction proceeds via nucleophilic addition of the amine's nitrogen to the isocyanate's carbonyl carbon. commonorganicchemistry.com
When a diisocyanate reacts with a diamine or polyamine, the resulting polymer is a polyurea. wikipedia.orgnih.gov These materials are known for their high stability and mechanical strength. nih.gov The formation of polyurea from this compound and a primary or secondary amine (R'R''NH) is a straightforward addition reaction.
This reaction is typically exothermic and often does not require a catalyst due to the high nucleophilicity of amines. commonorganicchemistry.comnoaa.gov
| Reactant | Functional Group | Product |
| Alcohol | -OH | Urethane |
| Primary/Secondary Amine | -NHR / -NR₂ | Urea |
Cycloaddition Reactions and Heterocycle Synthesis
Isocyanates can undergo cycloaddition reactions with themselves or other molecules to form various heterocyclic structures. Common reactions include:
Dimerization: Two isocyanate molecules can dimerize to form a four-membered ring called a uretdione. tue.nl
Trimerization: In the presence of specific catalysts (such as potassium acetate (B1210297) or tertiary amines), three isocyanate molecules can cyclize to form a stable six-membered isocyanurate ring. tue.nl This reaction is used to create cross-linked networks in polyurethane materials, enhancing thermal stability. tue.nl
Furthermore, isocyanates are valuable precursors for synthesizing more complex heterocycles. For instance, the reaction of isocyanates with 4-hydroxycoumarin (B602359) derivatives can lead to the formation of chromeno[3,4-e] nih.govresearchgate.netoxazine structures, demonstrating their utility in constructing fused heterocyclic systems. researchgate.net
Advanced Organic Transformations Involving the Isocyanate Functionality
The isocyanate group is a key intermediate in several advanced organic transformations. One of the most significant is its role in rearrangement reactions that produce amines.
Curtius Rearrangement: This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be hydrolyzed to a primary amine or trapped by nucleophiles like alcohols or amines to form urethanes or ureas, respectively. nih.govorganic-chemistry.org
Hofmann Rearrangement: A primary amide is treated with a halogen and a base to form an isocyanate intermediate, which is subsequently converted to a primary amine. nih.gov
Isocyanates are also pivotal in multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a complex product. nih.gov The electrophilicity of the isocyanate allows it to be efficiently trapped by nucleophiles generated in situ, leading to the rapid construction of diverse molecular scaffolds like hydantoins or complex ureas. nih.gov
Comparative Reactivity Studies with Related Isocyanates
The reactivity of an isocyanate is significantly influenced by the electronic and steric nature of its substituent. This compound is an alkyl isocyanate, as the –NCO group is attached to an sp³ hybridized carbon. Its reactivity can be compared with aromatic and other aliphatic isocyanates.
Alkyl vs. Aromatic Isocyanates: Aromatic isocyanates (e.g., Phenyl Isocyanate, Toluene Diisocyanate) are generally more reactive than alkyl isocyanates. nih.govpcimag.comchemicalia.com The aromatic ring is electron-withdrawing, which increases the electrophilicity (positive charge) on the isocyanate carbon atom, making it more susceptible to nucleophilic attack. nih.govchemicalia.com In contrast, the alkyl group in compounds like this compound is less electron-withdrawing, resulting in lower reactivity. nih.gov
Substituent Effects: Within aromatic isocyanates, electron-withdrawing substituents on the ring further increase reactivity, while electron-donating groups decrease it. researchgate.net For this compound, the phenyl ring is separated from the isocyanate group by a two-carbon chain, so its electronic influence is primarily inductive rather than resonant.
The hydrolysis of isocyanates, an important side reaction in polyurethane synthesis, also shows this trend, with aryl isocyanates hydrolyzing significantly faster than alkyl isocyanates. nih.gov
| Isocyanate Type | Example | Relative Reactivity with Nucleophiles | Electronic Influence on –NCO Group |
| Aromatic | Phenyl Isocyanate | High | Electron-withdrawing (resonant and inductive effect) increases carbon electrophilicity. pcimag.comchemicalia.com |
| Alkyl (Phenethyl) | This compound | Moderate | Alkyl chain is less electron-withdrawing than an aryl ring directly attached to the nitrogen. nih.govvaia.com |
| Alkyl (Simple) | Methyl Isocyanate | Low to Moderate | Alkyl group is weakly electron-donating, slightly reducing carbon electrophilicity. nih.gov |
Computational and Theoretical Studies on 3,4 Methylenedioxyphenethyl Isocyanate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and other ab initio approaches are used to solve the electronic Schrödinger equation, providing detailed insights into electron distribution and molecular orbitals. iaea.orgfinechem-mirea.ru For 3,4-Methylenedioxyphenethyl Isocyanate, these calculations would reveal key aspects of its electronic nature.
The primary focus would be on the isocyanate (-N=C=O) group, which is characterized by an electrophilic carbon atom due to the adjacent, highly electronegative nitrogen and oxygen atoms. researchgate.netnih.gov DFT calculations could precisely quantify the partial atomic charges on these atoms, creating an electrostatic potential map to visualize electron-rich and electron-deficient regions.
Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting reactivity. The energy of the LUMO and its localization on the isocyanate carbon would indicate its susceptibility to nucleophilic attack, a primary reaction pathway for isocyanates. nih.gov The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.
Table 1: Illustrative Calculated Electronic Properties for this compound This table presents hypothetical data based on typical values for similar aromatic isocyanates, as would be generated by DFT calculations.
| Property | Method | Basis Set | Calculated Value | Significance |
| HOMO Energy | B3LYP | 6-311G(d,p) | -6.8 eV | Indicates electron-donating ability |
| LUMO Energy | B3LYP | 6-311G(d,p) | -0.9 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | B3LYP | 6-311G(d,p) | 5.9 eV | Relates to chemical reactivity and stability |
| Dipole Moment | B3LYP | 6-311G(d,p) | 2.5 Debye | Influences intermolecular interactions |
| Partial Charge on C (NCO) | Mulliken | 6-311G(d,p) | +0.55 e | Confirms high electrophilicity |
| Partial Charge on N (NCO) | Mulliken | 6-311G(d,p) | -0.30 e | Site for potential hydrogen bonding |
| Partial Charge on O (NCO) | Mulliken | 6-311G(d,p) | -0.25 e | Site for potential hydrogen bonding |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is a powerful tool for mapping the entire energy landscape of a chemical reaction, identifying intermediates and, most importantly, the transition states that govern reaction rates. uni-miskolc.hunih.gov For this compound, this would typically involve modeling its reaction with a nucleophile, such as an alcohol (to form a urethane) or an amine (to form a urea). mdpi.comnih.gov
Using quantum chemical methods, the geometry of the reactants, transition states, intermediates, and products along the reaction coordinate can be optimized. chemrxiv.org The transition state (TS) is a first-order saddle point on the potential energy surface, and its structure provides insight into the bond-forming and bond-breaking processes. researchgate.net Locating the TS allows for the calculation of the activation energy (the energy barrier), which is the most critical parameter determining the reaction kinetics. nih.gov
For instance, in the reaction with methanol (B129727), a computational study would model the approach of the methanol oxygen to the electrophilic carbon of the isocyanate group. The calculations would likely reveal a mechanism, possibly catalyzed by other alcohol molecules, leading to the formation of the urethane (B1682113) linkage. mdpi.comacs.org Comparing the activation energies for different reaction pathways can explain reaction selectivity and the effect of catalysts. mdpi.com
Table 2: Hypothetical Reaction Energetics for Urethane Formation Illustrative data for the reaction of this compound with Methanol.
| Parameter | Level of Theory | Calculated Value (kJ/mol) | Description |
| Reactant Complex Energy | G3MP2BHandHLYP | -8.5 | Stabilization energy of the initial isocyanate-methanol complex. mdpi.com |
| Activation Energy (TS1) | G3MP2BHandHLYP | +45.0 | Energy barrier for the nucleophilic attack, determining the reaction rate. |
| Intermediate Energy | G3MP2BHandHLYP | -15.2 | Energy of a transient species formed after the initial attack. |
| Enthalpy of Reaction (ΔH) | G3MP2BHandHLYP | -95.0 | Overall energy released, indicating a highly exothermic process. |
Molecular Dynamics Simulations for Conformational Analysis
While quantum mechanics is ideal for studying electronic structure and reactions, Molecular Dynamics (MD) simulations are better suited for exploring the conformational flexibility and dynamics of molecules over time. nih.govfigshare.com MD simulations model a system at the atomistic level, using a force field to describe the interactions between atoms and solving Newton's equations of motion. researchgate.netmdpi.com
For this compound, MD simulations would be invaluable for understanding the range of shapes the molecule can adopt in different environments (e.g., in a vacuum, in a nonpolar solvent, or in an aqueous solution). The key areas of flexibility are the dihedral angles along the ethyl chain connecting the aromatic ring to the isocyanate group. The simulations would track the rotation around these bonds over nanoseconds, revealing the most stable conformers and the energy barriers between them. researchgate.netmdpi.com This conformational profile is critical as the molecule's shape can influence its reactivity and how it packs in a condensed phase or orients itself within a polymer chain.
Computational Fluid Dynamics (CFD) for Process Optimization
Computational Fluid Dynamics (CFD) is an engineering tool used to simulate fluid flow, heat transfer, and chemical reactions within a defined geometry, such as a chemical reactor. numberanalytics.comnumberanalytics.com While not a molecular-level technique, CFD is critical for optimizing the industrial synthesis and use of chemicals like this compound.
A CFD model could be developed for a reactor where this isocyanate is being synthesized or reacted to form a polymer. researchgate.netkisti.re.kr The simulation would solve equations for fluid velocity, pressure, temperature, and chemical species concentration throughout the reactor volume. This would allow engineers to:
Optimize Mixing: Ensure that reactants are mixed efficiently to maximize reaction rate and selectivity, preventing the formation of undesired by-products. mdpi.com
Manage Heat Transfer: Isocyanate reactions are often exothermic. researchgate.net CFD can predict temperature hotspots and help design cooling systems to maintain optimal reaction temperatures and ensure safety.
Improve Reactor Design: By simulating different reactor geometries, inlet positions, and stirring rates, CFD can guide the design of more efficient and scalable chemical processes. researchgate.net
Predictive Modeling of Novel Isocyanate-Based Materials
Once this compound is used as a monomer to create a new material, such as a polyurethane, computational modeling can predict the properties of the resulting polymer. researchgate.net This often involves a combination of molecular dynamics and machine learning techniques.
MD simulations can be used to construct a virtual, amorphous cell of the polymer chains. By simulating this cell, one can predict macroscopic properties like density, glass transition temperature, and mechanical properties (e.g., Young's modulus). wpmucdn.commdpi.com
Furthermore, machine learning (ML) models can be trained on existing data from a wide range of known polyurethanes. adhesivesmag.com By representing the this compound monomer with a set of numerical descriptors (a process called fingerprinting), these trained ML models can rapidly predict the properties of a new polymer incorporating this monomer without the need for time-consuming physical synthesis or simulation. nih.gov This predictive capability accelerates the discovery and design of new materials with tailored properties for specific applications. mdpi.com
Applications of 3,4 Methylenedioxyphenethyl Isocyanate in Materials Science and Polymer Chemistry
Polyurethane and Polyisocyanurate Polymer Synthesis
In the synthesis of polyurethanes and polyisocyanurates, the reaction between a polyol and a diisocyanate forms the repeating urethane (B1682113) linkage that constitutes the polymer backbone. andersondevelopment.comutm.my As a monofunctional isocyanate, 3,4-Methylenedioxyphenethyl Isocyanate possesses only one reactive –N=C=O group. Consequently, it cannot act as a chain extender to build high molecular weight polymers on its own. Instead, it serves as a strategic modifying agent, primarily for chain termination and the introduction of specific end-groups.
Monomer Incorporation and Polymer Architecture Design
The incorporation of this compound into a polymerization reaction provides a precise method for controlling polymer architecture. By reacting with the hydroxyl (–OH) or amine (–NH2) end-groups of growing polymer chains, it effectively caps (B75204) the chain, preventing further polymerization at that terminus. This function is crucial for several aspects of polymer design:
Molecular Weight Control: The final molecular weight of a polyurethane is a critical determinant of its mechanical properties. By adding a controlled amount of a monofunctional isocyanate to the reaction mixture, polymer chemists can regulate the average chain length.
Functionality Control: It allows for the creation of polymers with a specific terminal group, in this case, the 3,4-methylenedioxyphenethyl moiety. This introduced group can impart unique chemical or physical characteristics to the polymer's surface or bulk.
Viscosity Management: In applications like coatings and adhesives, controlling the viscosity of the polymer solution or melt is essential. Chain termination can be used to prevent the molecular weight from becoming excessively high, which would otherwise lead to unmanageable viscosity.
Tailoring Polymer Properties through Monomer Choice
The choice of a chain-capping monomer is a deliberate strategy to tailor the final properties of a polymer. The introduction of the 3,4-methylenedioxyphenethyl group at the chain ends can influence the material's characteristics in several ways. The rigid, aromatic structure of this end-group can modify intermolecular interactions between polymer chains, affecting properties such as thermal stability and solubility.
| Property | Uncapped Polyurethane (Control) | Polyurethane Capped with this compound | Rationale for Change |
|---|---|---|---|
| Average Molecular Weight (Mn) | High | Lower (Controlled) | Chain termination prevents further chain growth. |
| Solubility in Apolar Solvents | Moderate | Increased | The hydrophobic phenethyl end-groups enhance compatibility with nonpolar solvents. |
| Surface Energy | High | Lowered | Introduction of nonpolar aromatic groups at the surface reduces surface tension. |
| Glass Transition Temp. (Tg) | Dependent on Backbone | Slightly Increased | Bulky, rigid end-groups can restrict chain mobility at the termini. |
Development of Urethane-Prepolymers
Urethane prepolymers are intermediate structures, typically synthesized by reacting a polyol with an excess of a diisocyanate. andersondevelopment.comtri-iso.com This process results in polymer chains terminated with reactive isocyanate groups. These prepolymers are stable for storage and are later reacted with a curative (like a diol or diamine) to form the final cross-linked polymer product.
Adjust Reactivity: Lowering the number of available isocyanate groups can slow down the curing process, extending the pot life of a two-component system. epo.org
Modify Cross-link Density: Reducing the average isocyanate functionality of the prepolymer leads to a lower cross-link density in the final cured material, which can increase flexibility and elongation.
Introduce Specific Functionality: As with direct polymer synthesis, this step introduces the 3,4-methylenedioxyphenethyl group, which can alter the surface properties or chemical compatibility of the final product.
Advanced Polymeric Materials (e.g., Elastomers, Thermoplastics, Coatings, Foams, Fibers)
The application of this compound as a modifying agent extends to a wide range of advanced polymeric materials.
Elastomers and Thermoplastics: In thermoplastic polyurethanes (TPUs) and elastomers, using this isocyanate as a chain regulator can fine-tune the balance between hardness, flexibility, and melt processability.
Coatings: For polyurethane coatings, end-capping with the 3,4-methylenedioxyphenethyl group can enhance properties like hydrophobicity, UV resistance (due to the aromatic structure), and adhesion to certain substrates. nih.govspecialchem.com Isocyanate-based polymers are known for their use in coatings, adhesives, sealants, and elastomers (CASE). researchgate.net
Foams: In the production of polyurethane foams, controlling the reaction kinetics and final polymer morphology is crucial. youtube.com While the primary reaction involves diisocyanates, the addition of a monofunctional isocyanate can modify the cell structure and the physical properties of the foam struts.
Fibers: When producing polyurethane fibers (spandex), controlling the molecular weight distribution is key to achieving the desired tensile strength and elasticity. Chain termination is a vital tool in this process.
Functionalization of Polymer Surfaces
One of the most powerful applications of monofunctional isocyanates is the chemical modification of surfaces. rsc.org Many materials and polymers possess surface functional groups with active hydrogens (e.g., hydroxyls on cellulose, amines on certain polyamides, or residual hydroxyls on polyesters). The highly reactive isocyanate group of this compound can form a stable, covalent bond (a urethane or urea (B33335) linkage) with these surface groups. nih.gov
This surface grafting process endows the material with new properties derived from the attached 3,4-methylenedioxyphenethyl moiety without altering the bulk characteristics of the substrate polymer. rsc.org This is a versatile method for creating advanced materials with tailored surface functionalities.
| Substrate Material | Original Surface Group | Modified Surface Property | Potential Application |
|---|---|---|---|
| Cellulose (Paper, Cotton) | Hydroxyl (-OH) | Increased Hydrophobicity (Water Repellency) | Specialty coated papers, water-resistant textiles |
| Poly(vinyl alcohol) | Hydroxyl (-OH) | Reduced Water Solubility, Altered Refractive Index | Optical films, barrier layers |
| Amine-Functionalized Silica | Amine (-NH2) | Modified Chromatographic Stationary Phase | High-Performance Liquid Chromatography (HPLC) |
| Polyurethane Scaffold | Urethane/Urea (-NH) | Altered Protein Adsorption, Biocompatibility | Tissue engineering, medical devices rsc.org |
Novel Applications in Bioconjugation and Biomaterials
The reactivity of isocyanates with amine groups makes them suitable reagents for bioconjugation—the process of chemically linking molecules to biomolecules like proteins or peptides. nih.gov The primary amine groups on the side chains of lysine (B10760008) residues and the N-terminus of proteins are nucleophilic and can react with this compound.
Adhesive and Sealant Technologies
The utility of an isocyanate in adhesive and sealant formulations is largely determined by its chemical structure, which influences properties such as reactivity, the strength of the resulting polymer, and its interaction with various substrates. Aromatic isocyanates are known to produce strong and rigid polyurethanes, making them suitable for structural adhesive applications.
Theoretical Performance in Adhesive Formulations
The performance of this compound in adhesive and sealant applications would theoretically be influenced by several key structural features:
Aromatic Character: The presence of the phenyl ring suggests that polyurethanes derived from this isocyanate would exhibit good cohesive strength and rigidity, which are desirable properties for structural adhesives.
Phenethyl Group: The two-carbon spacer between the phenyl ring and the isocyanate group may impart a degree of flexibility to the polymer backbone compared to isocyanates where the NCO group is directly attached to the aromatic ring. This could potentially improve peel strength and impact resistance in adhesive formulations.
Methylenedioxy Group: This functional group could influence the polarity and intermolecular interactions of the resulting polymer, potentially affecting adhesion to specific substrates. It may also offer a site for further chemical modification to tailor adhesive properties.
Hypothetical Research Findings
In the absence of direct experimental data, a hypothetical study on the performance of a polyurethane adhesive based on this compound could yield results similar to those of other specialized aromatic isocyanates. The data presented in the tables below is illustrative and based on typical performance characteristics of polyurethane adhesives.
Table 1: Hypothetical Lap Shear Strength of a this compound-Based Adhesive on Various Substrates
| Substrate | Lap Shear Strength (MPa) |
| Aluminum | 18 |
| Steel | 22 |
| Polycarbonate | 12 |
| Wood (Maple) | 15 |
Table 2: Theoretical Curing Profile and Hardness of a this compound-Based Sealant
| Property | Value |
| Tack-Free Time (hours) | 4 |
| Full Cure Time (days) | 7 |
| Shore A Hardness | 45 |
| Elongation at Break (%) | 350 |
Detailed Research Findings (Theoretical)
Further theoretical exploration suggests that the unique structure of this compound could lead to the development of adhesives and sealants with a specific balance of properties. The combination of rigidity from the aromatic ring and potential flexibility from the ethyl spacer could result in materials that are both strong and tough.
Research into the structure-property relationships of polyurethane adhesives indicates that the symmetry and nature of the isocyanate monomer play a crucial role in determining the final properties of the adhesive. mdpi.com For instance, aromatic isocyanates generally lead to adhesives with high cohesive strength due to the rigidity of the benzene (B151609) ring. gas-sensing.com The phenethyl structure in this compound could offer a unique combination of aromatic character with increased segmental mobility, which may enhance adhesion to a broader range of substrates.
The development of bio-based isocyanates is a growing area of research, and while this compound is not directly derived from common bio-sources, its structural motifs are found in natural products. rsc.orgdigitellinc.com This could inspire the synthesis of similar isocyanates from renewable feedstocks for more sustainable adhesive and sealant technologies. The principles of polyurethane chemistry dictate that the reaction of this isocyanate with various polyols would allow for the fine-tuning of properties to meet the demands of specific applications, from flexible sealants to high-strength structural adhesives. specialchem.comchemiqueadhesives.com
Green Chemistry and Sustainable Approaches in 3,4 Methylenedioxyphenethyl Isocyanate Research
Non-Isocyanate Polyurethane (NIPU) Pathways
A significant area of green chemistry research focuses on developing polyurethanes without using isocyanates, thereby eliminating the health and environmental concerns associated with these highly reactive compounds. mdpi.comrsc.org These non-isocyanate polyurethane (NIPU) pathways represent a paradigm shift in urethane (B1682113) chemistry. mdpi.com The most prominent NIPU route involves the reaction of cyclic carbonates with amines to form polyhydroxyurethanes (PHUs). mdpi.comnih.gov This approach is moisture-insensitive and avoids the use of toxic phosgene (B1210022) in the production of precursors. nih.govresearchgate.net
Other NIPU synthesis routes include the transurethanization pathway, involving the polycondensation of carbamates with alcohols, and the ring-opening polymerization of cyclic carbamates. rsc.orgnih.gov These methods are being explored to create a new generation of polymeric materials that overcome the environmental and health challenges of conventional polyurethanes. mdpi.com
The synthesis of cyclic carbonates, the key precursors for the most common NIPU pathway, often employs carbon dioxide (CO2) as a C1 building block. nih.govsemanticscholar.org This approach is highly attractive from a green chemistry perspective as it utilizes a greenhouse gas as a renewable feedstock. semanticscholar.orgresearchgate.net The primary method is the catalytic coupling reaction of CO2 with epoxides. researchgate.netsemanticscholar.org This reaction is highly atom-economical, as all the atoms from the reactants are incorporated into the cyclic carbonate product. researchgate.net
Research in this area focuses on developing highly efficient catalytic systems that can facilitate this conversion under mild conditions, such as atmospheric pressure and lower temperatures. semanticscholar.orgacs.org The use of epoxides derived from renewable resources, such as vegetable oils, further enhances the sustainability of this route. researchgate.netresearchgate.net This chemical fixation of CO2 into cyclic carbonates is a cornerstone of producing greener, environmentally benign NIPUs. researchgate.netnih.gov
| Feature | Conventional Polyurethane (PU) Synthesis | Non-Isocyanate Polyurethane (NIPU) Synthesis |
|---|---|---|
| Primary Reactants | Diisocyanates and Polyols | Cyclic Carbonates and Diamines mdpi.comnih.gov |
| Key Precursor Synthesis | Involves highly toxic phosgene rsc.orgrsc.org | Can utilize CO2 fixation; phosgene-free researchgate.netnih.gov |
| Process Sensitivity | Highly sensitive to moisture | Generally invulnerable to moisture nih.gov |
| By-products | Potential for CO2 (from water reaction), side reactions | Forms hydroxyl groups along the polymer backbone; no by-products in polyaddition nih.gov |
| Safety Profile | High concern due to toxicity of isocyanates mdpi.com | Significantly improved safety profile mdpi.comlivescience.io |
The integration of renewable resources is a critical aspect of sustainable NIPU research. livescience.io There is a strong focus on using bio-based feedstocks to replace petroleum-derived components. scispace.com Vegetable oils, such as soybean oil, are particularly promising precursors. researchgate.netmdpi.com These oils can be epoxidized and subsequently reacted with CO2 to form bio-based cyclic carbonates. researchgate.netmdpi.com
Other renewable resources being explored include:
Lignin: An abundant aromatic polymer from biomass with reactive hydroxyl groups. researchgate.net
Terpenes and Carbohydrates: These can be converted into building blocks for NIPU synthesis. researchgate.netnih.gov
Fatty Acids: Dimerized fatty acids can be used to produce bio-based polyamines like Priamine™-1075. mdpi.com
Combining these bio-based cyclic carbonates and bio-based amines can lead to the synthesis of fully renewable NIPUs, significantly reducing the carbon footprint of the resulting materials. researchgate.netmdpi.com
Atom Economy and Energy Efficiency in Synthetic Processes
Atom economy, a core principle of green chemistry, aims to maximize the incorporation of reactant atoms into the final product, thus minimizing waste. nih.gov In the context of isocyanate synthesis, traditional methods involving phosgene have poor atom economy, generating significant amounts of HCl as a byproduct. researchgate.net
Phosgene-free routes are being developed to improve both atom economy and safety. rsc.org These methods often involve the thermal decomposition of carbamates, which can be synthesized from amines or nitro compounds using less hazardous carbonyl sources like dimethyl carbonate or even urea (B33335). researchgate.netacs.org The urea process is particularly notable for its potential to achieve "zero emission" synthesis, where byproducts can be recycled back into the process. acs.org
Minimization of Waste and By-product Formation
The reduction of waste is intrinsically linked to atom economy and the development of alternative synthetic routes. The shift from phosgene-based isocyanate production to non-phosgene methods is a primary strategy for waste minimization, as it eliminates the production of corrosive HCl. researchgate.netacs.org
Further strategies for minimizing waste in the broader context of polyurethane and isocyanate chemistry include:
Process Optimization: Implementing closed-loop systems to recover and reuse solvents, unreacted monomers, and by-products. patsnap.com
Recycling: Developing robust chemical recycling methods to depolymerize end-of-life polyurethane products back into valuable monomers, including isocyanates, creating a circular economy. acs.orgresearchgate.net
Use of Benign Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives or developing solvent-free processes. epa.gov
Designing for Recyclability: Creating polyurethane materials with dynamic bonds that facilitate easier reprocessing and recycling. rsc.org
These approaches collectively aim to reduce the environmental footprint associated with the production and disposal of isocyanate-based materials. indexcopernicus.com
Development of Environmentally Benign Catalytic Systems
Catalysis plays a crucial role in polyurethane chemistry. However, conventional catalysts, such as organotin compounds (e.g., dibutyltin dilaurate), are facing scrutiny due to their toxicity. wernerblank.com Consequently, there is significant research into developing environmentally benign alternatives. researchgate.net
Promising areas of research include:
Organocatalysis: The use of metal-free organic molecules, such as tertiary amines (e.g., DABCO), N-heterocyclic carbenes (NHCs), and amidines/guanidines, to catalyze the isocyanate-hydroxyl reaction. acs.org
Metal-based Catalysts: Exploring catalysts based on less toxic and more earth-abundant metals like zirconium, bismuth, and iron. wernerblank.comresearchgate.net Zirconium chelates, for instance, have shown high activity and selectivity for the isocyanate-hydroxyl reaction over the competing reaction with water. wernerblank.com
Heterogeneous Catalysts: Developing solid catalysts that can be easily separated from the reaction mixture and reused, simplifying purification and reducing waste. google.com
The goal is to find catalysts that are not only effective and selective but also have a low toxicity profile, contributing to safer and more sustainable chemical processes. researchgate.net
| Catalyst Class | Examples | Key Advantages | Reference |
|---|---|---|---|
| Organocatalysts | DABCO, N-Heterocyclic Carbenes (NHCs) | Metal-free, can tune reactivity based on basicity. | acs.org |
| Zirconium-based | Zirconium(IV) acetylacetonate (Zr(acac)4) | Low toxicity, high activity, selective for isocyanate-hydroxyl reaction. | wernerblank.com |
| Bismuth-based | Bismuth triflate, Bismuth carboxylates | Low toxicity alternative to organotins, effective in foams. | researchgate.net |
| Iron-based | NHC-FeCl3 complexes | Earth-abundant metal, efficient catalytic activity. | researchgate.net |
Life Cycle Assessment of 3,4-Methylenedioxyphenethyl Isocyanate Production and Use
A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts of a product system throughout its entire life cycle, from raw material extraction to end-of-life disposal ("cradle-to-grave"). americanchemistry.comamericanchemistry.com For a chemical like this compound, a "cradle-to-gate" analysis is often performed, which covers the stages from raw material acquisition through the manufacturing of the final chemical product. americanchemistry.comamericanchemistry.com
An LCA for an isocyanate would typically involve:
Goal and Scope Definition: Defining the system boundaries (e.g., cradle-to-gate), the functional unit (e.g., 1 kg of isocyanate), and the impact categories to be assessed. alipa.org
Life Cycle Inventory (LCI): Quantifying all inputs (raw materials, energy, water) and outputs (product, emissions to air, water, and soil, solid waste) for each process within the system boundary. americanchemistry.com
Life Cycle Impact Assessment (LCIA): Evaluating the potential environmental impacts associated with the inventory data. Common impact categories include climate change, ozone depletion, acidification, and resource depletion. americanchemistry.comua.pt
Interpretation: Analyzing the results to identify the main drivers of environmental impact and areas for potential improvement. americanchemistry.com
Future Directions and Emerging Research Areas
Integration of Artificial Intelligence and Machine Learning in Isocyanate Chemistry
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of polymer and materials science, and isocyanate chemistry is no exception. nih.govmedium.comresearchgate.net These computational tools offer the potential to accelerate the design and discovery of new materials with tailored properties, moving beyond traditional trial-and-error experimental approaches. researchgate.net
In the context of 3,4-Methylenedioxyphenethyl isocyanate, AI and ML can be employed in several ways:
Predicting Polymer Properties: Machine learning models, particularly neural networks, can be trained on large datasets of existing polymers to predict the properties of new, untested materials based on their molecular structure. medium.com For polymers derived from this compound, ML algorithms could predict key characteristics such as tensile strength, elasticity, thermal stability, and biodegradability. medium.com This predictive capability would significantly reduce the number of experiments required to identify promising candidates for specific applications. medium.com One approach involves using a hierarchical machine learning (HML) model, which can be effective even with smaller datasets, to predict mechanical responses like stress-at-break and strain-at-break. frontiersin.org
Accelerating Material Discovery: AI can be used to screen vast virtual libraries of potential polymer structures to identify candidates with desired performance criteria. medium.com By inputting the structure of this compound and various co-monomers, AI models could identify novel polyurethane or polyurea formulations with enhanced properties.
Optimizing Reaction Conditions: ML algorithms can also be trained to predict the optimal conditions for polymerization reactions, including temperature, catalyst choice, and solvent systems. This can lead to more efficient and sustainable synthesis processes.
Understanding Structure-Property Relationships: AI and ML can help elucidate complex structure-property relationships in polymers. github.io For instance, by analyzing data from various polyurethanes, these models can identify how the specific structural features of the this compound moiety influence the final material properties.
A notable application of machine learning in a related area has been the prediction of drug release from isocyanate-derived aerogels. rsc.org This demonstrates the potential of ML to model and predict the behavior of complex isocyanate-based systems. rsc.org
Advanced Manufacturing Techniques for Isocyanate-Based Materials
The development of advanced manufacturing techniques is opening up new possibilities for the fabrication of complex and functional materials from isocyanates. Two of the most promising areas are additive manufacturing (3D printing) and flow chemistry.
Additive Manufacturing (3D Printing):
Additive manufacturing enables the layer-by-layer fabrication of intricate geometries from computer-aided designs. researchgate.net For isocyanate-based materials like polyurethanes, this technology offers unparalleled design flexibility. researchgate.net Several 3D printing techniques are being explored for polyurethanes:
Vat Photopolymerization (VP): This technique uses UV light to cure a liquid resin layer by layer. uni-koeln.de For this to be applicable to isocyanate-based systems, the isocyanate is typically incorporated into a photocurable resin, often as a polyurethane acrylate. uni-koeln.deresearchgate.net Dual-cure resins, which combine UV curing of acrylates with thermal curing of isocyanates, are also being investigated to improve the mechanical properties of 3D printed objects. uni-koeln.de Isocyanate-free urethanediol itaconates are also being explored as more sustainable alternatives for VP resins. unibo.itresearchgate.net
Liquid Additive Manufacturing (LAM): In this process, two reactive components (e.g., a polyol and an isocyanate) are mixed and printed directly onto a substrate, where they react and cure. innovationintextiles.com This method allows for the direct printing of polyurethanes onto textiles, for example. innovationintextiles.com
Fused Filament Fabrication (FFF): This technique involves extruding a thermoplastic filament, which can be a thermoplastic polyurethane (TPU), to build a 3D object. mdpi.com
The integration of this compound into custom resins for these 3D printing processes could lead to the creation of bespoke materials with unique properties derived from the methylenedioxyphenethyl moiety.
Flow Chemistry:
Flow chemistry, or continuous flow processing, offers a safer, more efficient, and scalable method for the synthesis of isocyanates, avoiding the hazards associated with traditional batch processes that use toxic reagents like phosgene (B1210022). rsc.orguniversityofcalifornia.edugoogle.comvapourtec.com The Curtius rearrangement, a clean and high-yielding route to isocyanates, can be safely performed at scale using flow chemistry by generating and immediately consuming the reactive acyl azide (B81097) intermediate. google.com This technique could be applied to the synthesis of this compound from the corresponding carboxylic acid, providing a more sustainable and industrially viable production method. universityofcalifornia.edu
Exploration of Novel Isocyanate Reactivity Profiles
While the reaction of isocyanates with alcohols and amines to form urethanes and ureas is well-established, there is growing interest in exploring unconventional reactivity profiles to create novel materials and molecular architectures.
Catalytic C-H Bond Amidation: Recent research has demonstrated the use of transition metal catalysts, such as cobalt(III) complexes, to achieve C-H bond addition to isocyanates. nih.gov This provides a convergent and atom-economic strategy for the synthesis of amides. Applying this methodology to this compound could open up new pathways for the synthesis of complex molecules and functional materials.
Organocatalysis: The use of organocatalysts, such as guanidines and amidines, for polyurethane synthesis is an emerging area. acs.org These metal-free catalysts can offer advantages in terms of toxicity and environmental impact. Investigating the organocatalytic polymerization of this compound could lead to the development of more sustainable polyurethane materials. acs.org
Cyclotrimerization Reactions: The cyclotrimerization of isocyanates to form isocyanurates is a well-known reaction that can be used to create highly cross-linked and thermally stable materials. nih.gov The use of novel catalysts, including carboxylates, can influence the reaction mechanism and the properties of the resulting isocyanurates. nih.gov The specific electronic and steric properties of this compound could influence its cyclotrimerization behavior, potentially leading to materials with unique characteristics.
Non-Phosgene Synthesis Routes: Research into non-phosgene routes for isocyanate synthesis, such as the catalytic decomposition of carbamates, is ongoing. researchgate.net These methods offer a safer and more environmentally friendly alternative to traditional phosgenation. researchgate.netnih.gov
Development of Smart Materials Incorporating this compound Moieties
"Smart" or "stimuli-responsive" polymers are materials that can undergo significant changes in their properties in response to external stimuli such as temperature, pH, light, or electric and magnetic fields. oulu.firsc.orgresearchgate.netresearchgate.netmdpi.comresearchgate.net The incorporation of specific functional moieties into a polymer backbone can impart these responsive behaviors.
The this compound molecule possesses a unique combination of a reactive isocyanate group and a potentially functional methylenedioxyphenyl group. This presents an opportunity to create novel smart materials.
Stimuli-Responsive Polyurethanes: By reacting this compound with polyols that contain stimuli-responsive groups, it may be possible to create "smart" polyurethanes. For example, incorporating pH-sensitive polyols could lead to materials that swell or shrink in response to changes in pH. nih.gov Similarly, the use of thermo-responsive polyols could result in materials with a lower critical solution temperature (LCST), causing them to undergo a phase transition at a specific temperature. nih.gov
Functional Dyes and Chromophores: The methylenedioxyphenyl group, while not inherently stimuli-responsive in a dramatic way, could serve as a scaffold for further functionalization. For instance, chromophores or other functional dyes could be attached to the aromatic ring to create materials that respond to light or other stimuli. researchgate.net
Shape Memory Polymers: Polyurethanes are known to exhibit shape memory properties. polympart.ir The specific structure of the hard and soft segments in a polyurethane based on this compound could be tailored to create shape memory polymers that respond to specific thermal or other stimuli. polympart.ir
While the direct application of this compound in smart materials is still an emerging area of research, its unique chemical structure makes it a promising candidate for the development of the next generation of functional and responsive polymers. mdpi.comrsc.orgmdpi.com
Q & A
Q. What are the recommended synthetic routes for 3,4-Methylenedioxyphenethyl isocyanate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of aromatic isocyanates like this compound typically involves phosgenation of the corresponding amine precursor or non-phosgene routes (e.g., catalytic carbonylation). For phosgenation, the amine is reacted with phosgene (COCl₂) under controlled conditions (0–5°C in anhydrous dichloromethane), followed by thermal decomposition of the carbamoyl chloride intermediate. Optimization includes:
- Catalyst selection : Use of tertiary amines (e.g., triethylamine) to enhance reactivity .
- Temperature control : Maintain subambient temperatures to minimize side reactions like oligomerization .
- Purification : Distillation under reduced pressure (e.g., 16 mmHg, 106–110°C for analogous isocyanates) to isolate the product .
Q. What analytical techniques are critical for confirming the purity and structure of this compound?
Methodological Answer: Key techniques include:
- FT-IR spectroscopy : Confirm the isocyanate (-NCO) stretch at ~2250–2270 cm⁻¹ and methylenedioxy C-O-C vibrations at ~940–960 cm⁻¹ .
- NMR spectroscopy : ¹H NMR should show resonances for the methylenedioxy group (δ 5.9–6.1 ppm, singlet) and aromatic protons (δ 6.7–7.2 ppm). ¹³C NMR will display the isocyanate carbon at ~120–125 ppm .
- HPLC with UV detection : Use a C18 column and acetonitrile/water gradient to assess purity (>98%), referencing retention times against standards .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant aprons, and full-face respirators with organic vapor cartridges .
- Ventilation : Conduct reactions in a fume hood with negative pressure to prevent inhalation exposure. Monitor airborne concentrations using OSHA Method 42 .
- Emergency response : Neutralize spills with dry sodium bicarbonate or specialized isocyanate decontaminants .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can model transition states for reactions with amines or alcohols. Key parameters include:
- Electrophilicity index (ω) : Quantifies the electrophilic character of the -NCO group .
- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict regioselectivity in cycloaddition reactions .
- Solvent effects : Incorporate polarizable continuum models (PCM) to simulate reaction kinetics in solvents like THF or DMF .
Q. What strategies resolve contradictions in reported reaction kinetics or byproduct profiles for this compound?
Methodological Answer:
- Reproducibility testing : Vary reaction conditions (e.g., stoichiometry, solvent polarity) to identify outliers .
- Byproduct analysis : Use GC-MS to detect side products like ureas (from hydrolysis) or dimers (from thermal degradation) .
- Sensitivity analysis : Apply kinetic modeling (e.g., Chemkin-Pro) to isolate rate-determining steps and validate mechanisms .
Q. How is this compound utilized in synthesizing heterocyclic compounds for medicinal chemistry?
Methodological Answer: The -NCO group reacts with amines or alcohols to form urea or carbamate linkages, enabling:
- Anticancer agents : Coupling with pyridylamines generates urea derivatives for kinase inhibition studies .
- Antimicrobial scaffolds : Reaction with thiols produces thiocarbamates, evaluated via MIC assays against Gram-positive bacteria .
- Polymer-supported synthesis : Immobilize the isocyanate on Merrifield resin for combinatorial library generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
